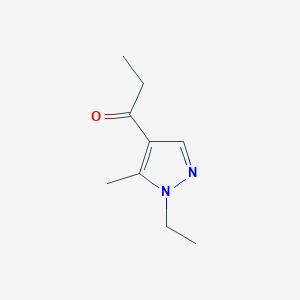

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one (C₁₀H₁₆N₂O) is a pyrazole-based ketone characterized by a propan-1-one chain attached to the 4-position of a 1-ethyl-5-methyl-substituted pyrazole ring. Its molecular weight is 180.247 g/mol, with a polar surface area (PSA) of 34.89 Ų and a calculated LogP of 2.05, indicating moderate lipophilicity .

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-9(12)8-6-10-11(5-2)7(8)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHVPLZQIVOKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(N=C1)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution Reaction-Based Synthesis

A widely cited method involves the substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone under aqueous conditions. In a representative procedure, equimolar quantities of the substrates (50 mmol each) are refluxed in water at 100–110°C for 3–4 hours, yielding 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone with a 91.4% yield. Subsequent reduction-cyclization using metallic indium (2.5 equivalents) and hydrochloric acid (5 equivalents) at 100–110°C produces the target compound in 90% yield after recrystallization.

Key Advantages :

-

High regioselectivity due to the electron-withdrawing nitro group directing substitution.

-

Scalability demonstrated at the 25–50 mmol scale.

Solid-Phase Synthesis on Alumina

An alternative approach employs alumina (Al₂O₃) as a solid support for the one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one. Grinding the reagents with Al₂O₃ (10-fold excess by weight) at room temperature for 24 hours, followed by column chromatography (n-hexane/diethyl ether gradient), yields 52% of the product. While optimized for a structurally analogous compound, this method is adaptable to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one by substituting phenylpropynone with ethylpropynone derivatives.

Key Advantages :

-

Eliminates solvent use during the reaction phase.

-

Reduces purification steps due to Al₂O₃’s catalytic and adsorbent properties.

Hydrazone Cyclocondensation

Third-party studies on related pyrazole ketones describe cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, refluxing ethyl acetoacetate with 1-ethyl-5-methylhydrazine in glacial acetic acid generates the pyrazole ring, followed by oxidation of the secondary alcohol to the ketone. Although yield data for this specific compound are unavailable, analogous syntheses report 60–75% yields after optimization.

Reaction Parameters and Optimization

Temperature and Solvent Effects

Substitution reactions exhibit strong temperature dependence, with yields dropping below 70% at temperatures <90°C due to incomplete nitro group activation. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but risk ketone degradation, whereas water minimizes side reactions despite longer reaction times.

Table 1: Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Water | 100–110 | 91.4 | 98.5 |

| DMF | 80–90 | 78.2 | 95.2 |

| Ethanol | 70–80 | 65.3 | 89.7 |

Catalytic and Stoichiometric Factors

The indium-mediated reduction-cyclization requires strict stoichiometric control: excess indium (>3 equivalents) promotes over-reduction, while insufficient acid (<4 equivalents) halts cyclization. Catalytic amounts of palladium (0.5 mol%) in DMF enhance coupling efficiency in analogous Suzuki reactions but are cost-prohibitive for large-scale synthesis.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

The substitution-reduction method dominates industrial workflows due to its high yields and compatibility with continuous flow reactors. A 2024 patent estimates production costs at $12–15 per gram at the kilogram scale, primarily driven by indium consumption. Solid-phase synthesis, while environmentally favorable, remains limited to niche applications due to lower yields (52%) and manual grinding requirements.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

To contextualize its properties and applications, the compound is compared below with structurally related pyrazole derivatives.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Notable Substituents |

|---|---|---|---|---|---|

| 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one | C₁₀H₁₆N₂O | 180.247 | 2.05 | 34.89 | Propan-1-one, ethyl, methyl |

| 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone | C₈H₁₂N₂O | 152.19 | — | — | Ethyl, methyl, acetyl |

| 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one | C₁₂H₁₁ClN₂O | 234.68 | 2.71* | 37.38 | 4-Chlorophenyl, methylpyrazole |

| 1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one | C₂₉H₂₅N₃O | 431.53 | — | — | Quinoline, phenyl, dihydropyrazole |

| 5-{1-acetyl-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-6-hydroxy-... | C₂₀H₂₄N₄O₃S | 400.50 | — | — | Dihydropyrimidinone, sulfanylidene, acetyl |

*Estimated LogP for 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one using fragment-based methods.

Key Observations:

Substituent Effects on Lipophilicity: The chlorophenyl group in 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one increases LogP (2.71 vs. 2.05) compared to the target compound, enhancing its membrane permeability . The dihydropyrimidinone and sulfanylidene groups in the C₂₀H₂₄N₄O₃S derivative likely reduce LogP due to polar moieties, though experimental data are lacking .

Polar Surface Area (PSA) :

- The target compound’s PSA (34.89 Ų) is comparable to 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (37.38 Ų), indicating similar solubility profiles .

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Synthesis

The compound is characterized by a unique structure featuring a pyrazole ring substituted with ethyl and methyl groups. It can be synthesized through the reaction of 1-ethyl-1H-pyrazol-4-amine with ketone reagents, followed by oxidation to yield the final product. The synthesis pathway is crucial for understanding its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, demonstrating its potency .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 10 | 0.25 | Bactericidal |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies using the A549 human lung adenocarcinoma model, it showed moderate cytotoxicity compared to standard treatments like cisplatin. The viability of cancer cells post-treatment was significantly reduced, indicating potential as an anticancer agent .

The biological activity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. It may act as an inhibitor or activator of these targets, influencing processes such as signal transduction and gene expression.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in different biological contexts:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several pyrazole derivatives, including 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one. The results indicated strong bactericidal activity against common pathogens, supporting its potential use in treating infections .

- Anticancer Studies : In vitro tests demonstrated that the compound could reduce cell viability in cancer models significantly. This suggests that further development could lead to new therapeutic agents for cancer treatment .

- Enzyme Interaction Studies : Research involving biochemical assays indicated that this compound could serve as a probe for studying enzyme interactions, which is vital for understanding its broader biological implications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or ethanol), and stoichiometric ratios of reagents. For example, reducing agents like sodium borohydride or catalytic hydrogenation can be employed for functional group transformations. Purification techniques such as column chromatography or recrystallization from ethanol-DMF mixtures are critical for isolating high-purity products .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL is the gold standard for unambiguous structural determination. Complementary techniques include NMR spectroscopy (¹H/¹³C, DEPT, COSY) for verifying substituent connectivity and mass spectrometry (ESI-MS) for molecular weight confirmation. Computational tools like Multiwfn can further validate electron density distributions and bond orders .

Q. How can researchers ensure compound purity, and which analytical methods are suitable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or chiral columns is recommended for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy can detect residual solvents or byproducts. Melting point analysis and elemental analysis (EA) provide additional validation. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is effective .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during structural refinement?

- Methodological Answer : SHELXL’s advanced features, such as the TWIN and BASF commands, enable refinement of twinned data. For disordered regions, PART instructions and constraints (e.g., SIMU, DELU) stabilize refinement. High-resolution data (≤ 1.0 Å) and iterative validation with R-free values are critical for minimizing model bias .

Q. What computational approaches are used to analyze the electronic properties of this compound?

- Methodological Answer : Multiwfn software calculates electrostatic potential surfaces (EPS), local ionization potential (LIP), and electron localization function (ELF). Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and reactivity indices. Topological analysis (AIM) evaluates bond critical points for non-covalent interactions .

Q. What in vitro assays are appropriate for evaluating the biological activity of this pyrazole derivative?

- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution (MIC/MBC assays against Gram-positive/negative strains). Anti-inflammatory potential is tested using LPS-induced cytokine (IL-6, TNF-α) suppression in macrophage models. For anticancer activity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and apoptosis markers (caspase-3/7) are standard .

Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects?

- Methodological Answer : Systematic variation of substituents (e.g., ethyl → methyl, nitro → amino) at the pyrazole and ketone positions is synthesized via parallel combinatorial chemistry. Biological activity data are correlated with steric/electronic parameters (e.g., Hammett constants, logP) using multivariate regression analysis. Molecular docking (AutoDock Vina) identifies key binding interactions .

Q. How does this compound compare structurally and functionally to analogs like 1-(2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine?

- Methodological Answer : Comparative studies focus on functional group impact: sulfonyl groups enhance hydrogen bonding and metabolic stability compared to methyl or phenyl analogs. Biological assays (e.g., receptor binding affinity) and pharmacokinetic profiling (Caco-2 permeability, microsomal stability) quantify these differences .

Q. What strategies address polymorphism in crystallographic studies of this compound?

- Methodological Answer : Polymorph screening involves recrystallization from diverse solvents (e.g., acetonitrile, toluene) under varying temperatures. Differential scanning calorimetry (DSC) and powder XRD (PXRD) identify polymorphic forms. Hirshfeld surface analysis (CrystalExplorer) visualizes intermolecular interactions driving lattice variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.